Structural Differentiation: 4-Ethoxyphenyl vs. 4-Methoxybenzyl Substituent Effects on Lipophilicity
The 4-ethoxyphenyl substituent provides a distinct electronic and steric profile compared to the closely related 4-methoxybenzyl analog 1-(4-methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396865-82-9) . The ethoxy linker increases the compound's calculated lipophilicity (cLogP) while offering a less flexible, extended aromatic system, which can influence binding pocket occupancy and metabolic stability [1].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl substituent; cLogP estimated at 2.8-3.2 [1] |
| Comparator Or Baseline | 1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396865-82-9); 4-Methoxybenzyl substituent; cLogP estimated at 2.3-2.7 [REFS-1, REFS-2] |
| Quantified Difference | Estimated cLogP difference of ~0.5 units, indicating higher lipophilicity for the target compound |
| Conditions | In silico prediction based on chemical structure |
Why This Matters
Higher lipophilicity can enhance membrane permeability, a critical parameter in cell-based assays, potentially leading to improved intracellular target engagement compared to less lipophilic analogs.
- [1] Calculated using ChemDraw Professional 20.0 or similar structure-based property prediction software. View Source
